3-chloro-N-ethylbenzene-1-sulfonamide
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Overview
Description
3-Chloro-N-ethylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a chlorine atom and an ethyl group. This compound is part of the sulfonamide family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethylbenzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of low-cost commodity chemicals, making the process economically viable.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-ethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: This process involves the removal of oxygen or the addition of hydrogen, leading to the formation of amines.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reagents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are frequently used.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Chloro-N-ethylbenzene-1-sulfonamide has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-chloro-N-ethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning properly . This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
Sulfamethazine: Commonly used in veterinary medicine as an antibacterial agent.
Sulfadiazine: Used in combination with other drugs to treat infections like toxoplasmosis.
Sulfasalazine: Employed in the treatment of inflammatory bowel disease.
Uniqueness: 3-Chloro-N-ethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl group on the benzene ring differentiates it from other sulfonamides, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C8H10ClNO2S |
---|---|
Molecular Weight |
219.69 g/mol |
IUPAC Name |
3-chloro-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10ClNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 |
InChI Key |
JTXDJYPMPDGFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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